molecular formula C23H20N4O5 B11195788 N-(1,3-benzodioxol-5-yl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide

Cat. No.: B11195788
M. Wt: 432.4 g/mol
InChI Key: KWAFHJUIXWPPDA-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE involves multiple steps, typically starting with the preparation of the benzodioxole and quinoline intermediates. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like toluene and dioxane . The reaction conditions often involve high temperatures and prolonged reflux times to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to downstream effects such as cell cycle arrest and apoptosis . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with tubulin and other components of the cytoskeleton.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE is unique due to its combination of a benzodioxole moiety, a quinoline ring, and an oxadiazole group. This unique structure imparts specific chemical and biological properties that are not found in simpler benzodioxole derivatives. Its potential anticancer activity and ability to interact with multiple molecular targets make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C23H20N4O5

Molecular Weight

432.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide

InChI

InChI=1S/C23H20N4O5/c1-13(2)22-25-23(32-26-22)16-10-21(29)27(17-6-4-3-5-15(16)17)11-20(28)24-14-7-8-18-19(9-14)31-12-30-18/h3-10,13H,11-12H2,1-2H3,(H,24,28)

InChI Key

KWAFHJUIXWPPDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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